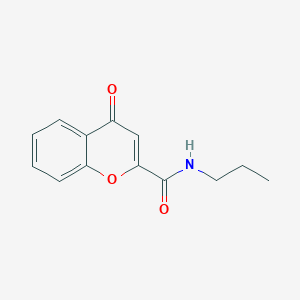![molecular formula C22H21N5O B7358211 1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358211.png)
1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of medicine. The compound is known for its unique chemical structure, which makes it an ideal candidate for drug development.
作用機序
The mechanism of action of 1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its unique chemical structure, which allows for the development of new and more effective drugs. However, one limitation of using this compound is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are several future directions for the scientific research on 1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one. One potential direction is the development of new drugs based on this compound for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has shown promising applications in the field of medicine. The compound's unique chemical structure, mechanism of action, and biochemical and physiological effects make it an ideal candidate for drug development. Further research is needed to fully understand the compound's potential and limitations, as well as to develop new drugs based on this compound for the treatment of various diseases.
合成法
The synthesis of 1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction between 4-phenylpiperidine and 2,4-dichloro-5-phenylpyrimidine in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to obtain the final compound.
科学的研究の応用
1-Phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one has been the subject of extensive scientific research due to its potential applications in the field of medicine. The compound has been found to exhibit promising activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-21-19-15-23-27(18-9-5-2-6-10-18)20(19)24-22(25-21)26-13-11-17(12-14-26)16-7-3-1-4-8-16/h1-10,15,17H,11-14H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIJJEUUIQRIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)
![1-tert-butyl-6-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358141.png)
![1-tert-butyl-6-[2-(6-fluoro-1H-indol-3-yl)ethylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358147.png)
![1-tert-butyl-6-[[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358155.png)
![2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one](/img/structure/B7358164.png)
![1-tert-butyl-6-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358169.png)
![6-(2-methyl-6-thiophen-3-ylmorpholin-4-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358175.png)
![N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7358190.png)
![2-[[N-methyl-4-nitro-3-(trifluoromethyl)anilino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7358191.png)
![2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7358205.png)

![3-[2-[2-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7358231.png)
![2-[1-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]ethyl]-3H-quinazolin-4-one](/img/structure/B7358234.png)